molecular formula C26H30N2O3S2 B2473147 N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476668-12-9

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No. B2473147
CAS RN: 476668-12-9
M. Wt: 482.66
InChI Key: SROQBIZRPFWKKS-XLNRJJMWSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also has an amide group, which is a common functional group in biochemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and stability under various conditions .

Scientific Research Applications

Anti-Inflammatory Activity

  • A molecule incorporating nicotinoyl moiety, thiazolidin-4-one ring, and a potent antioxidant moiety was synthesized and evaluated for anti-inflammatory activity in different models of inflammation. It exhibited significant anti-inflammatory effects, comparable to ibuprofen. This suggests that the structural components similar to the compound might confer anti-inflammatory properties (Kalia, Rao, & Kutty, 2007).

Pharmacological Evaluation

  • S 19812, a compound with a butanamide derivative similar to the compound , exhibited non-opioid analgesic activity in different models of pain and inflammation, and showed excellent gastric tolerance in tests. This indicates that similar compounds might be useful in managing pain and inflammation with fewer gastric side effects (Tordjman et al., 2003).

Neuropharmacological Effects

  • A series of 4-thiazolidinone derivatives were synthesized and evaluated as anticonvulsant agents. Some compounds showed significant anticonvulsant activity in different tests, suggesting that the thiazolidinone ring, a feature present in the compound , might contribute to neuropharmacological activities (Faizi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with a specific protein or enzyme in the body. Without more information, it’s hard to speculate on the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its properties, developing methods for its synthesis, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S2/c1-26(2,3)28(18-19-10-6-5-7-11-19)23(29)14-9-15-27-24(30)22(33-25(27)32)17-20-12-8-13-21(16-20)31-4/h5-8,10-13,16-17H,9,14-15,18H2,1-4H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROQBIZRPFWKKS-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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